4-(4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl)aniline
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Overview
Description
4-(4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl)aniline is an organic compound with the molecular formula C13H19NO2. It is characterized by the presence of a dioxolane ring substituted with four methyl groups and an aniline group. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl)aniline typically involves the reaction of 4-nitroaniline with 2,2,3,3-tetramethyl-1,3-dioxolane in the presence of a reducing agent. The reaction conditions often include a solvent such as ethanol or methanol and a catalyst like palladium on carbon. The reduction of the nitro group to an amine group is a crucial step in this synthesis .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
4-(4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Electrophilic aromatic substitution reactions can occur on the aniline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Reagents like halogens and nitrating agents are used under acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted anilines, quinones, and other aromatic compounds. The specific products depend on the reaction conditions and reagents used .
Scientific Research Applications
4-(4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl)aniline is utilized in several scientific research fields:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl)aniline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The dioxolane ring and aniline group play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Aminophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzeneamine
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenylamine
- 4-Aminophenylboronic acid, pinacol cyclic ester
Uniqueness
4-(4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl)aniline is unique due to its specific structural features, including the dioxolane ring and the aniline group. These features confer distinct chemical reactivity and biological activity, making it valuable for various research applications.
Properties
IUPAC Name |
4-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-12(2)13(3,4)16-11(15-12)9-5-7-10(14)8-6-9/h5-8,11H,14H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGSFQOQXAQWYKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(OC(O1)C2=CC=C(C=C2)N)(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
405277-41-0 |
Source
|
Record name | 4-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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